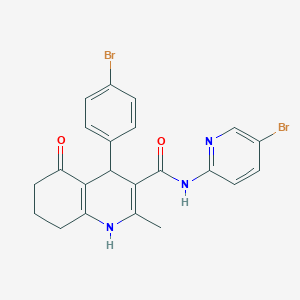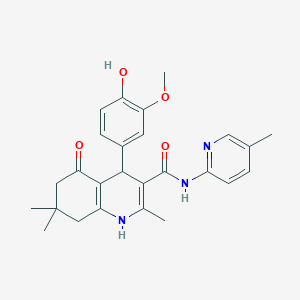
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor binds to the acetyl-lysine recognition pocket of the bromodomain of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, preventing the interaction between 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and acetylated histones. This, in turn, inhibits the recruitment of transcriptional machinery to the chromatin, resulting in the downregulation of gene expression.
Biochemical and Physiological Effects
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its specificity towards 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which minimizes off-target effects. However, its potency and selectivity can vary depending on the cell type and experimental conditions. Furthermore, the lack of pharmacokinetic and pharmacodynamic data limits its clinical translation.
Future Directions
There are several future directions for the research and development of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor, including the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient stratification, and the development of combination therapies with other drugs. Additionally, the exploration of its potential applications in other diseases, such as neurodegenerative diseases, is an area of active research.
Synthesis Methods
The synthesis of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves the reaction of 4-bromoaniline with 5-bromo-2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride to form the intermediate product. The intermediate product is then reacted with methyl isocyanoacetate and triethylamine to produce the final product, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor.
Scientific Research Applications
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of bromodomain-containing protein 4 (4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide), a protein that plays a crucial role in the regulation of gene expression. By inhibiting 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor can modulate the expression of genes involved in various biological processes, such as cell proliferation, differentiation, and apoptosis.
properties
Product Name |
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molecular Formula |
C22H19Br2N3O2 |
Molecular Weight |
517.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H19Br2N3O2/c1-12-19(22(29)27-18-10-9-15(24)11-25-18)20(13-5-7-14(23)8-6-13)21-16(26-12)3-2-4-17(21)28/h5-11,20,26H,2-4H2,1H3,(H,25,27,29) |
InChI Key |
OQCCAFUIDVCOFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















